

3-Bromo-5-(trifluoromethyl)phenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1520073

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-(trifluoromethyl)phenylboronic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-bromo-5-(trifluoromethyl)phenylboronic acid**, a critical building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthetic utility, and practical applications, with a focus on the causality behind its reactivity and experimental design.

Introduction: A Multifunctional Synthetic Building Block

3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS No. 913835-64-0) has emerged as a highly versatile reagent, particularly valued in the fields of medicinal chemistry and materials science.^{[1][2]} Its utility stems from the unique arrangement of three distinct functional groups on a central phenyl ring:

- The Boronic Acid $[-\text{B}(\text{OH})_2]$: This group is the cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-

Miyaura coupling. This reaction is one of the most powerful methods for forming carbon-carbon bonds.^[3]

- The Bromo Group (-Br): The bromine atom serves as a stable and reliable synthetic handle. It can participate in a secondary cross-coupling reaction, allowing for the sequential and regioselective construction of complex molecular architectures. This "orthogonality" is a key feature for efficient synthesis.
- The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly influences the electronic properties of the phenyl ring. In the context of drug discovery, the inclusion of a CF₃ group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.

The strategic placement of these groups makes this compound an ideal scaffold for building complex molecules, including PROTACs and other protein degraders.^{[2][4]}

Physicochemical and Structural Properties

The fundamental properties of **3-bromo-5-(trifluoromethyl)phenylboronic acid** are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and stoichiometric calculations in experimental design.

Property	Value	Source(s)
CAS Number	913835-64-0	[1] [2]
Molecular Formula	C ₇ H ₅ BBrF ₃ O ₂	[1] [2]
Molecular Weight	268.82 g/mol	[1]
Appearance	White to off-white solid/powder	[5]
Typical Purity	≥97%	[2] [5]
Storage Conditions	Room temperature, under inert atmosphere	[2] [5]

Molecular Structure Diagram

The structural arrangement of the functional groups is key to the molecule's reactivity.

Caption: Molecular structure of **3-bromo-5-(trifluoromethyl)phenylboronic acid**.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls and other conjugated systems.

Expertise & Experience: Rationale for Use

The choice of **3-bromo-5-(trifluoromethyl)phenylboronic acid** in a Suzuki coupling is deliberate. The electron-withdrawing trifluoromethyl group modulates the reactivity of the boronic acid. While some highly fluorinated boronic acids can be prone to rapid deboronation under basic reaction conditions, the substitution pattern of this reagent generally offers a good balance of reactivity and stability.^[6]

The true synthetic power lies in its bifunctional nature. A researcher can first perform a Suzuki coupling via the boronic acid moiety, forming a new C-C bond. The resulting product retains the bromo group, which can then be used in a subsequent coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a second, different substituent. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

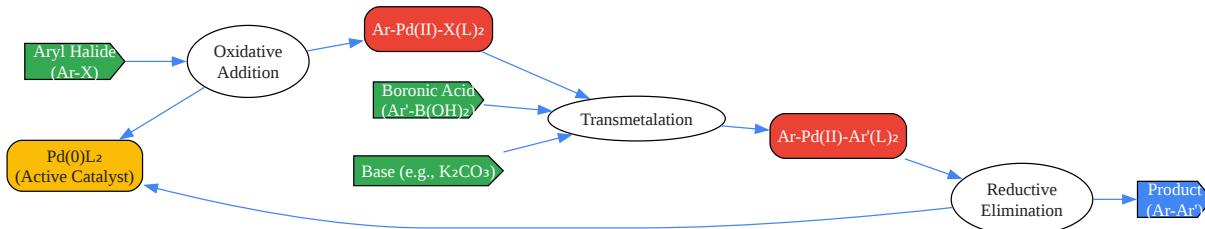
Experimental Protocol: A Self-Validating System

The following protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of **3-bromo-5-(trifluoromethyl)phenylboronic acid** with a generic aryl halide (Ar-X).

Objective: To synthesize 3-bromo-5-(trifluoromethyl)-1,1'-biphenyl from **3-bromo-5-(trifluoromethyl)phenylboronic acid** and iodobenzene.

Materials:

- **3-Bromo-5-(trifluoromethyl)phenylboronic acid** (1.0 eq)
- Iodobenzene (1.05 eq)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 eq) or a more advanced ligand like SPhos^[6]


- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). Causality: This step removes adsorbed water, which can hydrolyze the boronic acid and interfere with the catalytic cycle.
- Reagent Addition: To the flask, add **3-bromo-5-(trifluoromethyl)phenylboronic acid**, iodobenzene, $Pd(OAc)_2$, PPh_3 , and K_2CO_3 .
- Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be a suspension. Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium.
- Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes. Causality: This removes dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Suzuki-Miyaura Catalytic Cycle Workflow

This diagram illustrates the key steps in the palladium-catalyzed coupling process.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, **3-bromo-5-(trifluoromethyl)phenylboronic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[\[7\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[8\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[8\]](#)[\[9\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[9\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[7\]](#)
 - Inhalation: Remove person to fresh air.[\[7\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[\[8\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[\[5\]](#)

Conclusion

3-Bromo-5-(trifluoromethyl)phenylboronic acid is more than just a chemical reagent; it is an enabling tool for modern synthetic chemistry. Its well-defined structure provides a robust platform for constructing complex molecules with desirable properties for pharmaceutical and material science applications. By understanding its fundamental properties, reactivity, and the causality behind the experimental protocols for its use, researchers can effectively leverage this building block to accelerate innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | 1072951-48-4 [sigmaaldrich.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [3-Bromo-5-(trifluoromethyl)phenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520073#3-bromo-5-trifluoromethyl-phenylboronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com